molecular formula C18H19NO3 B2558675 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 500128-90-5

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2558675
CAS No.: 500128-90-5
M. Wt: 297.354
InChI Key: TYAYPIWADLHQNF-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an organic compound known for its unique bicyclic and isoquinoline structures, contributing to its distinct chemical and biological properties. This compound has garnered significant attention in the realms of medicinal and synthetic chemistry due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid generally involves the following steps:

  • Starting Materials: : The compound can be synthesized using 3,4-dihydroisoquinoline and bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as primary precursors.

  • Reaction Conditions: : A common approach is the amide coupling reaction. This process often involves the use of activating agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) and additives like N-hydroxybenzotriazole, under mild to moderate temperatures.

Industrial Production Methods

In an industrial setting, scaling up the synthesis of this compound might involve optimized reaction conditions, such as:

  • Catalysis: : Employing catalysts to increase the yield and selectivity of the desired product.

  • Reaction Media: : Utilizing solvents that enhance the solubility of intermediates and ease of product isolation.

  • Purification: : Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized under conditions involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

  • Substitution: : It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminum hydride in ether.

  • Substitution: : Base-catalyzed nucleophilic agents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products depend on the type of reaction. Oxidation often yields ketones or carboxylic acids, reduction produces alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.

Biology

In biology, 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a probe for investigating biological pathways and molecular interactions.

Medicine

This compound holds potential in medicinal chemistry for the development of novel pharmaceuticals, owing to its isoquinoline moiety, known for its presence in many bioactive molecules.

Industry

In the industrial sector, it is explored for its application in the synthesis of polymers and complex materials due to its rigid bicyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2,3,4-Tetrahydroisoquinolin-2-ylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

  • 3-(3,4-Dihydroisoquinolin-2-ylcarbonyl)cyclohexane-2-carboxylic acid

  • N-(3,4-Dihydroisoquinolin-2-ylcarbonyl)norbornane-2-carboxamide

Uniqueness

The distinct bicyclo[221]hept-5-ene structure of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid imparts unique chemical and biological properties, differentiating it from its counterparts with varying bicyclic or ring structures

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(15-12-5-6-13(9-12)16(15)18(21)22)19-8-7-11-3-1-2-4-14(11)10-19/h1-6,12-13,15-16H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYPIWADLHQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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